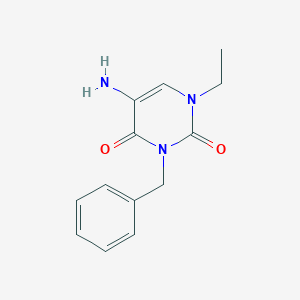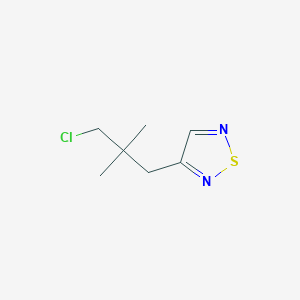
3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 3-chloro-2,2-dimethylpropyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole typically involves the reaction of 3-chloro-2,2-dimethylpropylamine with thiocarbonyl compounds under controlled conditions. One common method involves the use of thiocarbonyl diimidazole as a reagent, which reacts with the amine to form the thiadiazole ring. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, which can alter its electronic properties and reactivity.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by forming a stable complex. This interaction can disrupt normal biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2,2-dimethylpropionic acid
- 3-Chloro-2,2-dimethyl-1-propanol
- 3-Chloro-2,2-dimethylpropylamine
Uniqueness
Compared to similar compounds, 3-(3-Chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous, such as in the design of enzyme inhibitors or the development of new materials.
Properties
Molecular Formula |
C7H11ClN2S |
|---|---|
Molecular Weight |
190.69 g/mol |
IUPAC Name |
3-(3-chloro-2,2-dimethylpropyl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C7H11ClN2S/c1-7(2,5-8)3-6-4-9-11-10-6/h4H,3,5H2,1-2H3 |
InChI Key |
BGAYXTNYVDPAPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=NSN=C1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



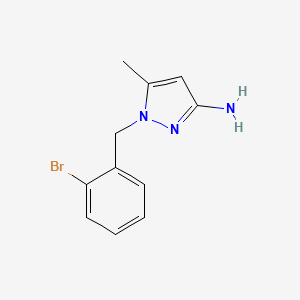
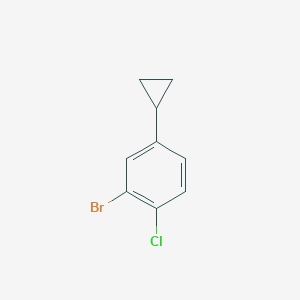
![2-[(3-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13175824.png)
![8-(4-Nitrophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175830.png)
![7,7-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13175846.png)
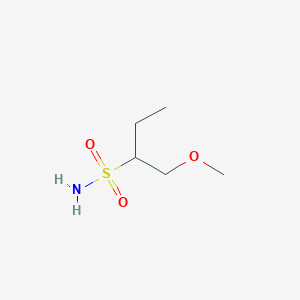
![4-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13175864.png)
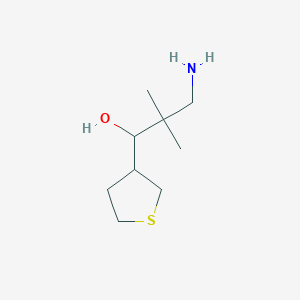
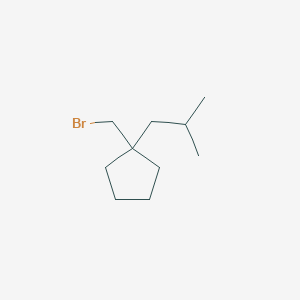
amino}cyclopropane-1-carboxylic acid](/img/structure/B13175879.png)
